molecular formula C21H17N5O B3813641 (3-Phenyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)-quinoxalin-6-ylmethanone

(3-Phenyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)-quinoxalin-6-ylmethanone

Cat. No.: B3813641
M. Wt: 355.4 g/mol
InChI Key: PWFFOTREMBSVNK-UHFFFAOYSA-N
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Description

(3-Phenyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)-quinoxalin-6-ylmethanone is a complex organic compound that features a unique fusion of pyrazolo[4,3-c]pyridine and quinoxaline moieties

Properties

IUPAC Name

(3-phenyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)-quinoxalin-6-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N5O/c27-21(15-6-7-18-19(12-15)23-10-9-22-18)26-11-8-17-16(13-26)20(25-24-17)14-4-2-1-3-5-14/h1-7,9-10,12H,8,11,13H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWFFOTREMBSVNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1NN=C2C3=CC=CC=C3)C(=O)C4=CC5=NC=CN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Phenyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)-quinoxalin-6-ylmethanone typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazolo[4,3-c]pyridine core, followed by the introduction of the quinoxaline moiety through a series of condensation and cyclization reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the stability of intermediates and the final product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the use of catalysts and green chemistry principles can help in making the process more sustainable and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

(3-Phenyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)-quinoxalin-6-ylmethanone can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoxaline derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced pyrazolo[4,3-c]pyridine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted quinoxaline and pyrazolo[4,3-c]pyridine derivatives, which can have different functional groups attached, enhancing their chemical and biological properties.

Scientific Research Applications

Chemistry

In chemistry, (3-Phenyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)-quinoxalin-6-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that derivatives of this compound can exhibit antimicrobial, antiviral, and anticancer activities, making it a valuable candidate for drug development.

Medicine

In medicine, this compound and its derivatives are explored for their therapeutic potential. They are studied for their ability to interact with specific biological targets, such as enzymes and receptors, which can lead to the development of new pharmaceuticals.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs). Its unique electronic properties make it suitable for applications in optoelectronics and nanotechnology.

Mechanism of Action

The mechanism of action of (3-Phenyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)-quinoxalin-6-ylmethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it can inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (3-Phenyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)methanone
  • (3-Phenyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)-[2-(1H-1,2,4-triazol-5-yl)phenyl]methanone
  • 1-(3-Phenyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)ethanone

Uniqueness

(3-Phenyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)-quinoxalin-6-ylmethanone stands out due to its dual-core structure, combining the properties of both pyrazolo[4,3-c]pyridine and quinoxaline This unique structure allows for a broader range of chemical reactivity and biological activity compared to similar compounds

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-Phenyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)-quinoxalin-6-ylmethanone
Reactant of Route 2
Reactant of Route 2
(3-Phenyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)-quinoxalin-6-ylmethanone

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